molecular formula C11H9BrN2 B3182486 6-(Bromomethyl)-2,2'-bipyridine CAS No. 83478-63-1

6-(Bromomethyl)-2,2'-bipyridine

Cat. No. B3182486
CAS RN: 83478-63-1
M. Wt: 249.11 g/mol
InChI Key: NBLYCBYEQGWSHH-UHFFFAOYSA-N
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Description

“6-(Bromomethyl)-2,2’-bipyridine” is likely a derivative of bipyridine, which is a type of organic compound with a structure consisting of two pyridine rings connected by a single bond . The “6-(Bromomethyl)” part suggests that a bromomethyl group (-CH2Br) is attached to the 6th carbon of one of the pyridine rings .


Synthesis Analysis

While specific synthesis methods for “6-(Bromomethyl)-2,2’-bipyridine” are not available, bromination reactions are commonly used in organic chemistry to introduce bromine atoms into molecules . For instance, bromobenzene is prepared by the action of bromine on benzene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide .


Molecular Structure Analysis

The molecular structure of “6-(Bromomethyl)-2,2’-bipyridine” would likely consist of a bipyridine core with a bromomethyl group attached to one of the pyridine rings . The exact structure would depend on the specific positions of the atoms and the configuration of the molecule.


Chemical Reactions Analysis

Brominated compounds, like “6-(Bromomethyl)-2,2’-bipyridine”, often undergo nucleophilic displacement reactions to produce a variety of derivatives . These reactions are essential for the synthesis of compounds with potential biological applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Bromomethyl)-2,2’-bipyridine” would depend on its specific structure. For instance, brominated compounds often have higher densities and boiling points compared to their non-brominated counterparts due to the presence of the heavy bromine atom .

Scientific Research Applications

Ligand Synthesis and Supramolecular Chemistry

6-(Bromomethyl)-2,2'-bipyridine is a pivotal building block in the synthesis of flexible multitopic ligands, useful in supramolecular chemistry. For instance, Charbonnière, Weibel, and Ziessel (2002) investigated its use in preparing polydendate ligands with 5'-substituted-6-carboxylic-2,2'-bipyridine subunits. They demonstrated the efficient transformation of the bromo-function to corresponding esters and acids, highlighting the compound's versatility for complex ligand synthesis (Charbonnière, Weibel, & Ziessel, 2002).

Chelating Ligands for Transition-Metal Ions

Heller and Schubert (2002) utilized Stille-type cross-coupling procedures with this compound to create functionalized bipyridines and terpyridines. These N-heterocyclic compounds are significant as chelating ligands for transition-metal ions, crucial in the field of supramolecular chemistry (Heller & Schubert, 2002).

Lanthanide Coordination Chemistry

In lanthanide coordination chemistry, Mameri, Charbonnière, and Ziessel (2003) used this compound for synthesizing amino-bridged bipyridine ligands. These ligands, upon forming complexes with europium, exhibited interesting luminescence properties, which are relevant in biological contexts (Mameri, Charbonnière, & Ziessel, 2003).

Chiral Bipyridine Derivatives

Ward et al. (2002) explored the synthesis of chiral bipyridine derivatives using 4,4'-bis(bromomethyl)-2,2'-bipyridine. This study demonstrated its potential in asymmetric catalysis, especially in the reduction of acetophenone, achieving high enantiomeric excesses (Ward et al., 2002).

Mechanism of Action

The mechanism of action of “6-(Bromomethyl)-2,2’-bipyridine” would depend on its specific use. For instance, brominated compounds are often used in organic synthesis as they can react with a variety of nucleophiles .

Safety and Hazards

The safety and hazards associated with “6-(Bromomethyl)-2,2’-bipyridine” would depend on its specific properties. Generally, brominated compounds can be hazardous and require careful handling. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for “6-(Bromomethyl)-2,2’-bipyridine” would likely involve further exploration of its potential applications in organic synthesis and the development of new synthetic methods . It could also involve studying its properties and reactivity to better understand its potential uses and risks.

properties

IUPAC Name

2-(bromomethyl)-6-pyridin-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLYCBYEQGWSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456272
Record name 2,2'-Bipyridine, 6-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83478-63-1
Record name 2,2'-Bipyridine, 6-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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